molecular formula C10H15NO4 B13943672 1-Nitro-3,5-adamantanediol CAS No. 213274-51-2

1-Nitro-3,5-adamantanediol

Cat. No.: B13943672
CAS No.: 213274-51-2
M. Wt: 213.23 g/mol
InChI Key: VLLCYTJNICRJJV-UHFFFAOYSA-N
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Description

1-Nitro-3,5-adamantanediol is a compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure. This compound features a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the adamantane framework, specifically at the 1, 3, and 5 positions. The unique structure of adamantane imparts significant stability and rigidity to its derivatives, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Nitro-3,5-adamantanediol typically involves nitration and hydroxylation reactions. One common method starts with 1-adamantanol, which undergoes nitration using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid. The reaction is terminated by dilution with water, followed by heating and introduction of gas to complete the nitration process . Another method involves using 1-bromoadamantane as the starting material, which is dissolved in an organic solvent and subjected to nitration with concentrated sulfuric and nitric acids. The resulting product undergoes hydrolysis to yield this compound .

Chemical Reactions Analysis

1-Nitro-3,5-adamantanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include 1,3,5-adamantanetrione, 1-amino-3,5-adamantanediol, and various substituted adamantane derivatives .

Scientific Research Applications

1-Nitro-3,5-adamantanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3,5-adamantanediol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s rigid structure also allows it to fit into specific binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

1-Nitro-3,5-adamantanediol can be compared with other adamantane derivatives, such as:

These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and biological properties.

Properties

CAS No.

213274-51-2

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

5-nitroadamantane-1,3-diol

InChI

InChI=1S/C10H15NO4/c12-9-2-7-1-8(4-9,11(14)15)5-10(13,3-7)6-9/h7,12-13H,1-6H2

InChI Key

VLLCYTJNICRJJV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)[N+](=O)[O-])O

Origin of Product

United States

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